Ethyl 1-ethyl-1H-pyrazole-5-carboxylate
Overview
Description
Ethyl 1-ethyl-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole ring, which is a five-membered ring containing two adjacent nitrogen atoms
Mechanism of Action
Target of Action
Ethyl 1-ethyl-1H-pyrazole-5-carboxylate is a pyrazole derivative. Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, antidepressant, anticonvulsant, and anti-HIV properties . The primary targets of this compound are likely to be bacterial and fungal cells, given its antimicrobial activity .
Mode of Action
It is known that pyrazole derivatives interact with their targets by binding to key enzymes or receptors, thereby inhibiting their function . This interaction can lead to changes in the target cells, such as disruption of essential biochemical processes, leading to cell death .
Biochemical Pathways
These could include pathways involved in cell wall synthesis, protein synthesis, and DNA replication, among others .
Result of Action
The result of the action of this compound is the inhibition of growth or killing of the target cells. This is achieved through the disruption of essential biochemical processes within the cells, leading to cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include temperature, pH, and the presence of other substances that could interact with the compound. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-ethyl-1H-pyrazole-5-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and esterification. One common method involves the following steps:
Condensation: Ethyl acetoacetate reacts with hydrazine hydrate to form the intermediate hydrazone.
Cyclization: The hydrazone undergoes cyclization to form the pyrazole ring.
Esterification: The resulting pyrazole is then esterified to form this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-ethyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazole-5-carboxylic acid, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Ethyl 1-ethyl-1H-pyrazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic systems.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules.
Industrial Applications: The compound is employed in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-methyl-1H-pyrazole-5-carboxylate
- Methyl 1-ethyl-1H-pyrazole-5-carboxylate
- Ethyl 1-tert-butyl-1H-pyrazole-5-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications .
Properties
IUPAC Name |
ethyl 2-ethylpyrazole-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-10-7(5-6-9-10)8(11)12-4-2/h5-6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOWGAJUPXXLNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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